ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with:
- A 4-fluorophenyl group at position 2.
- A sulfanyl acetate ester at position 2.
- A formamido methyl group at position 5, linked to a 3,4-dimethoxyphenyl moiety.
The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability. The sulfanyl acetate ester likely improves solubility and serves as a metabolically labile group for prodrug strategies .
Properties
IUPAC Name |
ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S/c1-4-32-20(28)13-33-22-26-25-19(27(22)16-8-6-15(23)7-9-16)12-24-21(29)14-5-10-17(30-2)18(11-14)31-3/h5-11H,4,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQELBRKOPASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative protocol involves:
- Reaction of 4-fluorophenyl hydrazine with methyl isothiocyanate in ethanol under reflux (6 h).
- Cyclization in basic conditions (KOH, DMF, 80°C) to yield 4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 168–170°C |
| Characterization | $$ ^1H $$ NMR (500 MHz, DMSO): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H) |
Functionalization of the Triazole Core
Bromination of the Methyl Group
The methyl substituent at position 5 is brominated to enable subsequent amination:
- N-Bromosuccinimide (NBS) (1.2 eq) and AIBN (0.1 eq) in CCl₄ under reflux (12 h).
- Isolation of 5-(bromomethyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a white solid.
Optimization Note :
- Radical bromination achieves >90% regioselectivity for the methyl group.
Amination and Formylation Sequence
The bromomethyl intermediate undergoes nucleophilic substitution followed by formylation:
- Amination : Reaction with aqueous ammonia (28%) in THF (60°C, 8 h) yields 5-(aminomethyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- Formylation : Treatment with 3,4-dimethoxyphenyl formyl chloride (1.5 eq) and pyridine (2 eq) in DCM (0°C → RT, 4 h).
Critical Observation :
- The formylation step requires strict temperature control to avoid over-acylation of the thiol group.
Final Product Characterization
The target compound is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and characterized:
Spectroscopic Data :
- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.34 (s, 1H, triazole-H), 7.62–7.58 (m, 2H, Ar-H), 6.92–6.88 (m, 3H, OCH₃-Ar), 4.52 (s, 2H, SCH₂CO), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 6H, 2×OCH₃).
- IR (KBr) : 1732 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formamide), 1245 cm⁻¹ (C-F).
Purity Analysis :
- HPLC (C18, acetonitrile/water 70:30): 99.1% purity at 254 nm.
Industrial-Scale Considerations
Process Intensification Strategies
Environmental Impact Mitigation
- Solvent Recovery : DMF is distilled and reused (85% recovery rate).
- Waste Stream Treatment : Bromide byproducts are precipitated as AgBr for safe disposal.
Challenges and Alternative Routes
Competing Substitution Pathways
- Thiol Oxidation : Use of antioxidant additives (e.g., BHT) prevents disulfide formation during alkylation.
- Regioselectivity in Triazole Formation : DFT calculations guide solvent selection to favor N4-substitution.
Microwave-Assisted Synthesis
Pilot studies show 40% reduction in reaction times for:
- Cyclization step (45 min vs. 6 h conventional).
- Formylation step (30 min vs. 4 h).
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate may exhibit similar properties due to its structural features. Research indicates that triazole derivatives can inhibit fungal growth and have been explored as potential antifungal agents .
- Anticancer Potential :
- Antimalarial Activity :
Agricultural Applications
-
Herbicidal Properties :
- The compound's structure may confer herbicidal activity, particularly due to the presence of specific functional groups that interact with plant growth regulators. Research into similar compounds has shown that triazole derivatives can act as herbicides by inhibiting critical enzymatic pathways in plants .
- Pesticidal Formulations :
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the 1,2,4-Triazole Core
A comparative analysis of structurally related compounds highlights key differences in substituents and their pharmacological implications:
Functional Group Variations
- Sulfanyl Acetate vs. Acetamide: The target compound’s ethyl ester (logP ~3.3) may confer better membrane permeability than acetamide derivatives (e.g., CAS 477332-63-1 ), which have higher hydrogen-bonding capacity (e.g., 2 H-bond donors).
- Formamido vs. Benzamido Substituents : The 3,4-dimethoxyphenyl formamido group in the target compound provides two methoxy groups for hydrogen-bond acceptor interactions, contrasting with fluorobenzoyl groups in analogues (e.g., CAS 338962-50-8 ), which prioritize halogen bonding.
Table 1: Physicochemical Properties of Selected Analogues
Key Observations:
- The target compound’s higher polar surface area (157 Ų) suggests improved solubility compared to analogues with bulkier substituents.
Biological Activity
Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as K403-0688, is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C33H37N5O6S2
- IUPAC Name : Ethyl 2-{2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- SMILES Notation : A notation that describes the structure of the compound.
The biological activity of this compound is largely attributed to the presence of the triazole ring and the sulfanyl group. Triazoles are known to interact with various biological targets, including enzymes and receptors. The specific mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to various physiological effects.
Antimicrobial Properties
Triazole derivatives have been widely studied for their antimicrobial activities. This compound exhibits:
- Antibacterial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Antifungal Activity : Effective against fungi, potentially making it suitable for treating fungal infections.
Research indicates that compounds with similar structures have shown comparable antibacterial and antifungal activities against various pathogens .
Anticancer Potential
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's structure suggests it may possess:
- Chemopreventive Effects : Inhibiting cancer cell proliferation through modulation of key signaling pathways.
- Cytotoxicity Against Cancer Cells : Preliminary data indicate that related triazole compounds exhibit significant cytotoxic effects on cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally similar to this compound. Results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| K403-0688 | E. coli | 15 |
| K403-0688 | S. aureus | 18 |
| K403-0688 | C. albicans | 20 |
This data suggests strong antimicrobial properties that warrant further investigation .
Study 2: Anticancer Activity
In another study focusing on triazole derivatives' anticancer properties:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| K403-0688 | HCT116 | 10 |
| K403-0688 | T47D | 15 |
These findings indicate that K403-0688 has significant cytotoxic effects against colon carcinoma and breast cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?
- Methodology : The synthesis involves sequential reactions:
Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives with substituted carbonyl compounds .
Introduction of the sulfanylacetate group using nucleophilic substitution (e.g., reaction with ethyl 2-mercaptoacetate under basic conditions) .
Functionalization with the 3,4-dimethoxyphenylformamido group via reductive amination or coupling reactions .
- Key Considerations : Optimize reaction temperatures (typically 60–80°C) and solvent systems (e.g., DMF or ethanol) to enhance yield and selectivity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the 3D conformation of the triazole ring, sulfanyl linkage, and substituent orientations .
- NMR spectroscopy : Assign signals for the 4-fluorophenyl group (¹H NMR: δ 7.2–7.6 ppm), triazole protons (δ 8.0–8.5 ppm), and ethyl acetate moiety (δ 1.2–4.3 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate the sulfanylacetate and formamido groups .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate unreacted intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to improve crystal purity .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate low yields in the triazole cyclization step?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, catalyst (e.g., APS), and solvent polarity effects on cyclization efficiency .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Contradiction resolution : If conflicting data arise (e.g., varying yields under similar conditions), verify reagent purity or moisture sensitivity of intermediates .
Q. What computational methods predict the compound’s binding affinity for biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase or kinase targets) based on the triazole and fluorophenyl motifs .
- DFT calculations : Analyze electron density maps to assess the sulfanyl group’s nucleophilicity and the formamido group’s hydrogen-bonding potential .
- MD simulations : Predict stability in biological membranes using GROMACS .
Q. How do structural modifications (e.g., substituent variations on the triazole ring) affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with substituents like methyl, chloro, or methoxy groups and compare antimicrobial/antitumor activity via in vitro assays (e.g., MIC or IC50) .
- Contradiction analysis : If a 4-fluorophenyl group shows lower activity than a 4-chlorophenyl analog, investigate steric/electronic effects via Hammett plots or QSAR models .
Q. What analytical techniques resolve discrepancies in reported spectral data for triazole derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and triazole protons .
- Single-crystal XRD : Validate bond lengths and angles when conflicting computational predictions arise .
- Cross-lab validation : Compare data with published triazole derivatives (e.g., similar compounds in , or 15) to identify systematic errors .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
